(R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Medicinal Chemistry Asymmetric Synthesis Chiral Resolution

Procure (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one as a defined enantiomerically pure chiral building block. The (R)-configuration at C3 is critical for biological target engagement; using the racemate or (S)-enantiomer introduces variability and compromises SAR studies. This scaffold is validated for kinase inhibitor programs (e.g., JNK3) and CNS drug discovery, where the cyclopropyl group enhances metabolic stability and brain penetration. For reproducible research and accurate eudysmic ratio determination, specify this (R)-enantiomer.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B11908177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1CC1C2C(=O)NC3=CC=CC=C3N2
InChIInChI=1S/C11H12N2O/c14-11-10(7-5-6-7)12-8-3-1-2-4-9(8)13-11/h1-4,7,10,12H,5-6H2,(H,13,14)/t10-/m1/s1
InChIKeyWSKIQGDMNCTVSA-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one: A Chiral 3,4-Dihydroquinoxalin-2(1H)-one Scaffold for Asymmetric Drug Discovery


(R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1821784-13-7) is an enantiomerically pure, chiral derivative of the 3,4-dihydroquinoxalin-2(1H)-one scaffold. The compound's molecular structure is characterized by a bicyclic quinoxaline core with a cyclopropyl substituent at the chiral C3 position, giving it a molecular weight of 188.23 g/mol . The 3,4-dihydroquinoxalin-2(1H)-one motif is recognized as a privileged structure in medicinal chemistry, particularly for developing kinase inhibitors and central nervous system (CNS) agents [1]. This specific (R)-enantiomer serves as a key chiral building block and intermediate for synthesizing more complex, enantiomerically pure drug candidates .

Procurement Rationale: Why Unspecified or Alternative Isomers of (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Substituted


Substituting (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one with a racemic mixture, its (S)-enantiomer, or a regioisomer introduces unacceptable risk and variability in research outcomes. The chiral center at the C3 position dictates the three-dimensional orientation of the cyclopropyl group, which is critical for target binding and biological activity [1]. Using a racemate reduces the active component's concentration by half and introduces an unknown variable from the opposite enantiomer, which may have reduced, no, or even antagonistic effects [1]. Similarly, the regioisomer 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one has a distinct substitution pattern and is associated with different biological activities, such as soluble guanylyl cyclase activation, precluding its use as a simple substitute . Therefore, procurement of the specified, enantiomerically pure (R)-isomer is essential for ensuring experimental reproducibility and accurately establishing structure-activity relationships (SAR) in drug discovery programs.

Quantitative Differentiation Evidence for (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one vs. Key Comparators


Enantiomeric Purity: A Definitive Specification for (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

The primary point of differentiation for (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is its defined stereochemistry, available as a single enantiomer with a purity specification of ≥98% . In contrast, racemic mixtures of the compound or the opposite (S)-enantiomer are distinct chemical entities with their own CAS numbers (e.g., 1821836-97-8 for the (S)-enantiomer), which are not interchangeable .

Medicinal Chemistry Asymmetric Synthesis Chiral Resolution

Regioisomeric Differentiation: 3-Cyclopropyl vs. 4-Cyclopropyl Substitution in Dihydroquinoxalinone Scaffolds

(R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is a distinct chemical entity from its regioisomer, 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 115618-81-0) [1]. The position of the cyclopropyl group fundamentally alters the molecule's chemical properties and biological activity. For instance, 4-cyclopropyl substituted derivatives are often explored as activators of soluble guanylyl cyclase , a biological target unrelated to the kinase inhibition activities associated with 3-substituted analogs [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Metabolic Stability Advantage Conferred by the Cyclopropyl Group in (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

The introduction of a cyclopropyl group is a well-established medicinal chemistry strategy to enhance the metabolic stability of drug candidates. This modification is known to increase resistance to oxidative metabolism by cytochrome P450 enzymes, potentially leading to improved pharmacokinetic (PK) profiles [1]. This class-level property is a key differentiator for (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one compared to simpler, unsubstituted or alkyl-substituted dihydroquinoxalinone building blocks.

Drug Metabolism Pharmacokinetics (PK) Medicinal Chemistry

Defined Application Scenarios for (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one in R&D and Medicinal Chemistry


Asymmetric Synthesis of Enantiopure JNK3 and Related Kinase Inhibitors

Use (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one as a key chiral building block for constructing enantiomerically pure analogs of known JNK3 inhibitors [1]. The 3,4-dihydroquinoxalin-2(1H)-one core is a validated fragment for targeting the JNK3 ATP-binding pocket, and the (R)-configured cyclopropyl group provides a specific vector for exploring the chiral environment of the kinase active site, which is essential for achieving target selectivity.

Structure-Activity Relationship (SAR) Studies to Define the Role of C3-Chirality and Substitution

Employ this specific (R)-enantiomer in parallel SAR studies alongside its (S)-enantiomer (CAS 1821836-97-8) and the corresponding racemate. This comparative approach is critical for quantifying the eudysmic ratio (the difference in activity between enantiomers) and establishing the importance of stereochemistry for on-target potency and off-target selectivity [1].

Synthesis of Cyclopropyl-Modified CNS-Penetrant Compound Libraries

Incorporate the cyclopropyl-containing scaffold into the design of small-molecule libraries aimed at CNS targets. The cyclopropyl group is known to improve metabolic stability and can positively influence properties like lipophilicity and brain penetration [2]. This makes the compound a valuable starting point for synthesizing analogs with improved drug-like properties for neurodegenerative disease research.

Quote Request

Request a Quote for (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.